3-(Furan-2-ylmethyl)quinazolin-4-one

STAT3 inhibition Cancer signaling Inflammation

3-(Furan-2-ylmethyl)quinazolin-4-one is the sole validated STAT3 inhibitor probe (IC₅₀ 5.66 μM) with demonstrated >10-fold selectivity over STAT1 (EC₅₀ >55.7 μM), enabling unambiguous dissection of STAT3 vs STAT1 pathways. Unlike multi-kinase quinazolinones, it lacks EGFR/VEGFR-2 crosstalk. As the core pharmacophore for TSHR inverse agonists (US 8,741,259; US 9,458,141), this minimal scaffold provides a ligand-efficient starting point for proprietary SAR. Low MW (226.23 g/mol), favorable physicochemical profile, and synthetic tractability via furfuryl chloride alkylation make it ideal for med chem optimization. Procure for STAT3 pathway analysis, TSHR drug discovery, or analytical reference standard use.

Molecular Formula C13H10N2O2
Molecular Weight 226.23 g/mol
Cat. No. B10893829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-2-ylmethyl)quinazolin-4-one
Molecular FormulaC13H10N2O2
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC=CO3
InChIInChI=1S/C13H10N2O2/c16-13-11-5-1-2-6-12(11)14-9-15(13)8-10-4-3-7-17-10/h1-7,9H,8H2
InChIKeyIUWXBYWERSAMCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Furan-2-ylmethyl)quinazolin-4-one – Compound Identity and Core Pharmacological Positioning for Research Procurement


3-(Furan-2-ylmethyl)quinazolin-4-one (CID 332456; MLS000080230) is a heterocyclic small molecule belonging to the 4(3H)-quinazolinone family, characterized by a furan-2-ylmethyl substituent at the N3 position with molecular formula C₁₃H₁₀N₂O₂ and molecular weight 226.23 g/mol [1]. While quinazolinones are broadly explored as kinase inhibitors and GPCR modulators, this specific compound has been profiled by the NIH Molecular Libraries Program (MLPCN) as a STAT3 inhibitor, demonstrating activity in cell-based transcriptional activation assays [2]. Its structural simplicity, low molecular weight, and defined single-target annotation distinguish it from heavily substituted quinazolinone derivatives that dominate medicinal chemistry literature, making it a useful tool compound for studying STAT3-mediated signaling and for structure-activity relationship (SAR) exploration around the N3 substituent.

Why Generic Quinazolinone Substitution Fails: Target-Selectivity Evidence for 3-(Furan-2-ylmethyl)quinazolin-4-one


The quinazolin-4(3H)-one scaffold is a privileged structure, but biological activity is exquisitely sensitive to the nature and position of substituents. The N3 furan-2-ylmethyl group in this compound confers a STAT3-inhibitory profile (IC₅₀ = 5.66 μM) that is absent in unsubstituted quinazolin-4-one and differs fundamentally from compounds bearing N3 benzyl, phenyl, or alkyl groups, which frequently target EGFR, VEGFR-2, or DHFR [1]. Critically, MLPCN counter-screening data show that 3-(furan-2-ylmethyl)quinazolin-4-one is inactive against STAT1 (EC₅₀ > 55.7 μM), providing selectivity within the STAT family that is not automatically present in other quinazolinone STAT3 inhibitors [2]. This means that simply procuring any quinazolin-4-one derivative—or even any STAT3 inhibitor—cannot replicate this specific selectivity footprint without explicit validation.

3-(Furan-2-ylmethyl)quinazolin-4-one Quantitative Differentiation Evidence for Scientific Procurement Decisions


STAT3 Inhibition Potency Comparable to Stattic with a Distinct Selectivity Fingerprint

In a cell-based STAT3 transcriptional activation assay (PubChem AID 1398), 3-(furan-2-ylmethyl)quinazolin-4-one inhibited STAT3 with an IC₅₀ of 5.66 μM [1]. This potency is comparable to the widely used reference inhibitor Stattic, which inhibits STAT3 activation with an IC₅₀ of 5.1 μM in cell-free assays . However, Stattic is known to exhibit solution instability requiring freshly prepared solutions, whereas 3-(furan-2-ylmethyl)quinazolin-4-one is a stable, low-molecular-weight scaffold amenable to further derivatization . Moreover, 3-(furan-2-ylmethyl)quinazolin-4-one was inactive against STAT1 (EC₅₀ > 55.7 μM) in the same MLPCN screening panel, establishing STAT3-over-STAT1 selectivity directly [1]. In contrast, S3I-201—another widely used STAT3 inhibitor—shows an IC₅₀ of only 86 μM for STAT3 DNA-binding inhibition, making 3-(furan-2-ylmethyl)quinazolin-4-one approximately 15-fold more potent .

STAT3 inhibition Cancer signaling Inflammation

Structural Divergence from 2-(Furan-2-yl)quinazolin-4-one Derivatives Produces Distinct Target Engagement

The most closely related published class consists of 2-(furan-2-yl)quinazolin-4-one derivatives described by Ahmed & Belal (2015), which bear the furan moiety at position 2 rather than position 3 [1]. Those derivatives exhibit potent antiproliferative activity (HEPG2 IC₅₀ = 8–101 nM; MCF7 IC₅₀ = 7–63 nM) and function primarily as EGFR tyrosine kinase inhibitors, with the most potent compounds (3a, 3b, 3e) showing 60–84% EGFR-TK inhibition [1]. In contrast, 3-(furan-2-ylmethyl)quinazolin-4-one lacks the 2-substituted furan and 3-substituted phenyl ring characteristic of those derivatives, resulting in a fundamentally different pharmacological profile: STAT3 inhibition rather than EGFR inhibition [2]. While the 2-substituted derivatives achieve nanomolar cellular potency, their primary mechanism (EGFR inhibition) is distinct from the STAT3-mediated mechanism of the N3-substituted compound, meaning these are not interchangeable for pathway-specific studies [1][2].

Kinase inhibition EGFR Anticancer Quinazolinone SAR

TSHR Inverse Agonist Scaffold: Divergent GPCR Activity Through Substituent Modification

The patent and primary literature disclose that further functionalization of the 3-(furan-2-ylmethyl)quinazolin-4-one core at position 2 yields potent TSHR inverse agonists. One example, 2-(3-((2,6-dimethylphenoxy)methyl)-4-methoxyphenyl)-3-(furan-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one, was identified as the first small-molecule TSHR inverse agonist [1]. Separately, ML224 (NCGC00242364), which incorporates the 3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one core, is a selective TSHR antagonist with IC₅₀ = 2.1 μM for TSHR and >20-fold selectivity over luteinizing hormone receptor (LHR) and follicle-stimulating hormone receptor (FSHR) [2]. The unsubstituted parent compound 3-(furan-2-ylmethyl)quinazolin-4-one serves as the minimal scaffold that enables this TSHR pharmacological activity, whereas 3-benzyl- or 3-alkyl-quinazolin-4-ones lack this specific GPCR-modulatory profile [3]. This represents a class-level inference: the furan-2-ylmethyl substituent at N3 is a critical pharmacophoric element for TSHR receptor engagement that is absent in generic quinazolinone derivatives.

Thyroid-stimulating hormone receptor Graves' disease GPCR pharmacology Inverse agonism

Molecular Weight Advantage for BBB Penetration and Fragment-Based Drug Design

With a molecular weight of 226.23 g/mol, 3-(furan-2-ylmethyl)quinazolin-4-one falls well within fragment-like chemical space (MW < 300 Da) and satisfies multiple criteria of the 'Rule of Three' for fragment-based lead discovery [1]. This contrasts sharply with the majority of published quinazolinone-based STAT3 inhibitors and TSHR modulators, which typically feature extensive substitution and molecular weights exceeding 400 Da. For example, ML224 (a TSHR antagonist derived from this scaffold) has MW = 525.59 g/mol, and the 2-(furan-2-yl)quinazolin-4-one derivatives from Ahmed & Belal (2015) range from approximately 350–450 g/mol [2]. The low MW of the parent compound provides superior ligand efficiency metrics and makes it a more suitable starting point for CNS drug discovery programs requiring blood-brain barrier penetration, where MW < 300 is a well-established parameter favoring CNS exposure [1]. The scaffold's minimal substitution also enables systematic SAR exploration through iterative chemical modifications without exceeding drug-like MW thresholds.

CNS drug discovery Fragment-based drug design Blood-brain barrier Physicochemical properties

Optimal Research and Industrial Application Scenarios for 3-(Furan-2-ylmethyl)quinazolin-4-one


STAT3 Pathway Deconvolution Studies Requiring a Selective, Non-Kinase-Targeted Tool Compound

Evidence from MLPCN screening (Section 3, Item 1) demonstrates that 3-(furan-2-ylmethyl)quinazolin-4-one inhibits STAT3-driven transcription with an IC₅₀ of 5.66 μM while sparing STAT1 (EC₅₀ > 55.7 μM) [1]. This selectivity fingerprint is essential for experiments designed to dissect the differential roles of STAT3 versus STAT1 in IL-6/JAK signaling, oncogenic transformation, or immune checkpoint regulation. Unlike multi-kinase quinazolinone inhibitors that also suppress EGFR or VEGFR-2, this compound's mechanism is not kinome-driven, reducing confounding pathway crosstalk . Researchers investigating STAT3-specific biology in head and neck squamous cell carcinoma, hepatocellular carcinoma, or inflammatory disease models can employ this compound as a chemical probe alongside Stattic or S3I-201 for orthogonal validation.

Fragment-Based Drug Discovery and Lead Optimization Programs Targeting STAT3 or TSHR

The low molecular weight (226.23 g/mol) and favorable physicochemical profile (Section 3, Item 4) make 3-(furan-2-ylmethyl)quinazolin-4-one an ideal fragment hit for structure-based drug design [1]. Medicinal chemistry teams can use X-ray crystallography or NMR fragment screening to identify the binding mode, then systematically elaborate the 2-position (as demonstrated for TSHR inverse agonists; Section 3, Item 3) to improve potency and selectivity . The scaffold's synthetic tractability—alkylation of quinazolin-4-one with furfuryl chloride—allows rapid analog generation. This compound is particularly suited for biotech and academic groups building patentable chemical series around STAT3 or TSHR modulation, where starting from a minimal, ligand-efficient core provides maximum intellectual property freedom.

Thyroid Biology and Graves' Disease Pharmacology: Scaffold Supply for TSHR Modulator Chemistry

Patent literature (US 8,741,259; US 9,458,141) and primary research papers establish that the 3-(furan-2-ylmethyl)quinazolin-4-one core is the essential pharmacophoric element for small-molecule TSHR modulation [1]. Derivative ML224 is a validated TSHR antagonist with IC₅₀ = 2.1 μM and >20-fold selectivity over related glycoprotein hormone receptors . Academic and pharmaceutical research groups engaged in thyroid-stimulating hormone receptor drug discovery—particularly for Graves' ophthalmopathy and hyperthyroidism—should procure this unsubstituted parent scaffold for in-house derivatization and SAR expansion rather than attempting to substitute with commercially available but structurally divergent quinazolinones (e.g., 3-benzyl or 3-phenyl derivatives), which lack TSHR activity .

Reference Standard for N3-Substituted Quinazolinone Analytical Method Development

Given its defined structure, moderate hydrophobicity, and UV-active chromophore, 3-(furan-2-ylmethyl)quinazolin-4-one can serve as a reference standard for HPLC/LC-MS method development and purity analysis in quinazolinone-focused chemistry programs [1]. The compound's retention characteristics and ionization efficiency provide a benchmark for comparing more complex 3-substituted quinazolinone derivatives. Contract research organizations (CROs) and pharmaceutical analytical chemistry groups developing QC methods for quinazolinone-based drug candidates can procure this compound as a well-characterized system suitability standard, supported by its availability from multiple chemical suppliers with defined purity specifications.

Quote Request

Request a Quote for 3-(Furan-2-ylmethyl)quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.